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Application Notes: Zorifertinib CNS Response
Assessment

For researchers designing clinical trials or conducting translational studies, the following notes synthesize

key findings and methodological considerations.

Clinical Efficacy and Assessment Context: Zorifertinib (AZD3759) is an EGFR-TKI designed for

high blood-brain barrier (BBB) penetration. The phase 3 EVEREST trial established its superiority

over first-generation EGFR-TKIs (gefitinib/erlotinib) in treatment-naive, EGFR-mutant NSCLC

patients with CNS metastases [1]. The trial demonstrated significant improvements in both systemic

and intracranial Progression-Free Survival (PFS), assessed via blinded independent central review

(BICR) using RECIST 1.1 and investigator-assessed RANO-BM [1]. A notable case report further

supports its long-term efficacy, with a patient achieving over 65 months of overall survival and a

progression-free survival of 3 years on first-line zorifertinib, with response assessed per RECIST 1.1

[2].

Comparative Performance of Response Criteria: The choice of response criteria can significantly

impact trial outcomes, such as enrollment and observed response rates. A comparative study of

different criteria in immunotherapy trials for brain metastases revealed that using a modified RECIST

1.1 (mRECIST) with a 5 mm threshold for target lesions allowed for the enrollment of more patients,
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some of whom showed durable responses, compared to the standard 10 mm threshold in RECIST 1.1

and RANO-BM [3]. While concordance among criteria like RECIST 1.1, RANO-BM, and RANO-

HGG was generally high, the lesion size threshold directly influenced the reported overall response

rate (ORR) [3]. Furthermore, emerging evidence suggests that volumetric measurement of brain

metastases on MRI may be a more accurate predictor of overall survival compared to traditional

diameter-based methods like RANO-BM or iRANO-BM [4].

The following table summarizes the key efficacy data from the pivotal EVEREST trial, which utilized

multiple assessment criteria [1].

Assessment
Criteria

Endpoint
Zorifertinib
Result

Control Arm (1st-
gen TKI) Result

Hazard
Ratio (HR)

P-
value

RECIST 1.1

(BICR)

Median PFS

(Systemic)

9.6 months 6.9 months 0.719 0.0024

Modified RECIST

1.1 (BICR)

Intracranial

PFS

Significantly

prolonged

- 0.467 -

RANO-BM

(Investigator)

Intracranial

PFS

Significantly

prolonged

- 0.627 -

Experimental Protocols for CNS Response Assessment

For scientists in drug development, standardizing CNS response assessment is critical for generating reliable

and registrational data. The following protocol is synthesized from the methodologies of the EVEREST trial

and regulatory guidance.

Protocol: MRI-Based CNS Tumor Assessment in Clinical Trials

1. Objective To standardize the acquisition, analysis, and interpretation of brain MRI for assessing the

efficacy of zorifertinib in patients with CNS metastases, using RECIST 1.1 and RANO-BM criteria.

2. Imaging Acquisition Parameters

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 2 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28275886/
https://pubmed.ncbi.nlm.nih.gov/28275886/
https://cancerimagingjournal.biomedcentral.com/articles/10.1186/s40644-023-00624-0
https://pubmed.ncbi.nlm.nih.gov/39389055/
https://www.smolecule.com/products/s547918?utm_src=pdf-body
https://www.smolecule.com/products/s547918?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Modality: Brain MRI with gadolinium-based contrast [5].

Required Sequences: The protocol must include 3D T1-weighted pre- and post-contrast sequences,
T2-weighted, and T2-weighted FLAIR sequences [4].

Slice Thickness: For optimal lesion detection and measurement, a slice thickness of ≤2 mm is
recommended, especially if considering lesions as small as 5 mm as targets [3].

Standardization: A radiology charter must be provided to all trial sites detailing the exact imaging
modalities, sequences, and parameters to ensure consistency [5].

3. Lesion Selection and Measurement

Target Lesions: Select up to five measurable lesions (maximum of two per organ) that are
representative of all involved organs [4].

Size Threshold:
For RECIST 1.1: Lesions must be ≥10 mm in the longest diameter [4] [5].

For mRECIST (as used in some trials): A threshold of ≥5 mm may be justified to facilitate
accrual and detect smaller lesions, particularly with high-resolution MRI [3].

Non-Target Lesions: All other lesions, including those too small to measure, should be identified and
followed as "present," "absent," or "equivocal." [4].

4. Response Assessment Workflow The process for evaluating response involves sequential steps from

baseline to confirmation of progression, with specific criteria for each assessment system. The following

diagram illustrates the workflow for applying RECIST 1.1 and RANO-BM criteria:
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RECIST 1.1 & RANO-BM Criteria

Baseline MRI & Lesion Selection

Follow-up MRI Scans
(Every 4-8 weeks)

Measure Sum of Longest Diameters (SLD)
for Target Lesions

Assess Non-Target Lesions
and Clinical Status

Apply Criteria Definitions

Determine Best Overall Response
(CR, PR, SD, PD)

Complete Response (CR):
Disappearance of all target

and non-target lesions

 All met

Partial Response (PR):
≥30% decrease in SLD

vs baseline

 PR met

Stable Disease (SD):
Neither PR nor PD criteria met

 SD met

Progressive Disease (PD):
≥20% increase in SLD

vs nadir AND absolute increase of ≥5mm
OR new lesions

 PD met

Click to download full resolution via product page

5. Criteria Definitions and Key Differentiators

RECIST 1.1 (Systemic Focus): Primarily measures change in the sum of the longest diameters
(SLD) of target lesions. PD is defined as a ≥20% increase in SLD from the smallest value on study

(nadir), with a minimum absolute increase of 5 mm [4].
RANO-BM (CNS-Specific): Incorporates the same radiographic thresholds as RECIST 1.1 but places

additional emphasis on clinical status. It requires a neurological examination and documentation of
corticosteroid use. Radiographic progression without clinical deterioration may not define overall

progression [3] [5].
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6. Advanced and Exploratory Methods

Volumetric Analysis: As an exploratory endpoint, segment all enhancing lesions on 3D T1-weighted
post-contrast images using a semi-automated region-growing algorithm. Calculate the total tumor

volume change from baseline, which may be a stronger predictor of overall survival [4].
iRANO Considerations: For immunotherapies, the iRANO criteria recommend caution in declaring

early progression within the first 3 months, allowing for potential pseudo-progression. This principle
can be adapted for BM (iRANO-BM) where initial progression is confirmed on a subsequent scan ≥3

months later [4].

Technical & Regulatory Considerations

Regulatory Guidelines: The FDA recommends that CNS activity should not be evaluated in isolation
from systemic disease. Efficacy endpoints like ORR and PFS should incorporate both CNS and extra-

CNS disease. MRI with contrast is the standard for tumor assessment [5].
Central Review: For primary endpoints based on tumor assessment, confirmation by a BICR with
neuro-radiology expertise is recommended to minimize bias [1] [5].
BBB Penetration Rationale: The high CNS efficacy of zorifertinib is attributed to its design. It is not

a substrate for P-glycoprotein or breast cancer resistance protein efflux pumps, leading to nearly
100% BBB penetration, which is substantially higher than earlier generation TKIs and even

osimertinib [2] [6].

Summary

In summary, the assessment of zorifertinib's CNS activity relies on well-defined radiographic criteria, with

RECIST 1.1 and RANO-BM being the central pillars. The high BBB penetration of zorifertinib translates to

significant intracranial efficacy, as validated in the EVEREST trial. For your application notes, emphasizing

the practical implementation of these criteria—including the potential use of a 5mm lesion threshold to

enhance accrual and the exploratory power of volumetric analysis—will provide a comprehensive and

actionable resource for the scientific community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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